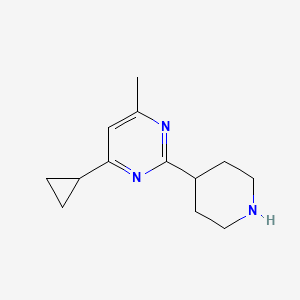
4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with cyclopropyl, methyl, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting with a suitable pyrimidine derivative, the cyclopropyl and piperidinyl groups can be introduced through nucleophilic substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropyl-6-methyl-2-(pyridin-4-yl)pyrimidine
- 4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)quinoline
- 4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)benzene
Uniqueness
4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its cyclopropyl and piperidinyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
4-Cyclopropyl-6-methyl-2-(piperidin-4-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrimidine class, characterized by a pyrimidine ring substituted with cyclopropyl and piperidine groups. Its molecular formula is C13H16N4 with a molecular weight of approximately 232.3 g/mol. The structural features contribute to its interaction with various biological targets.
The biological activity of this compound primarily involves its ability to bind to specific enzymes or receptors, modulating their activity. The presence of the piperidine moiety enhances its binding affinity, which is crucial for its pharmacological effects.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, modifications on the piperidine ring can enhance antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that electron-donating and electron-withdrawing groups on the piperidine can significantly influence this activity .
Anticancer Properties
The compound has been studied for its potential in cancer therapy. Structure-activity relationship studies have revealed that certain substitutions can lead to increased potency against specific cancer cell lines. For example, the introduction of a more hydrophobic piperidine group has been associated with enhanced inhibitory effects on cancer-related enzymes .
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications to the piperidine and pyrimidine rings can significantly impact biological activity. The following table summarizes findings from various studies:
Case Studies
- Inhibition of NAPE-PLD : A study focused on pyrimidine derivatives showed that compounds similar to this compound could effectively inhibit NAPE-PLD, an enzyme involved in lipid signaling pathways, indicating potential applications in metabolic disorders .
- Anticancer Efficacy : Another study demonstrated that modifications leading to increased lipophilicity resulted in better pharmacokinetic profiles and enhanced anticancer efficacy in vivo, particularly in models expressing BCL6 .
- Antimicrobial Testing : A comprehensive screening of alkaloids revealed that derivatives with similar structural motifs exhibited significant antibacterial and antifungal activities, suggesting a broad spectrum of potential therapeutic applications .
Properties
Molecular Formula |
C13H19N3 |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
4-cyclopropyl-6-methyl-2-piperidin-4-ylpyrimidine |
InChI |
InChI=1S/C13H19N3/c1-9-8-12(10-2-3-10)16-13(15-9)11-4-6-14-7-5-11/h8,10-11,14H,2-7H2,1H3 |
InChI Key |
BRTMLIVTZBXDEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCNCC2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















